molecular formula C16H25NO5 B14053779 3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine CAS No. 100449-58-9

3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine

Cat. No.: B14053779
CAS No.: 100449-58-9
M. Wt: 311.37 g/mol
InChI Key: YZGFKXGNHHJDFL-UHFFFAOYSA-N
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Description

Pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- (9CI) is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with methoxymethoxy groups and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine derivatives often involves catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of pyrrolidine derivatives may involve the use of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) to encapsulate organocatalysts like proline. This approach not only constructs a novel heterogeneous catalyst but also provides a platform to mimic and explore catalytic processes in biological systems .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

Pyrrolidine derivatives are widely used in scientific research due to their versatility. Some applications include:

    Chemistry: Used as building blocks in the synthesis of complex organic molecules.

    Biology: Studied for their potential as enzyme inhibitors or activators.

    Medicine: Investigated for their potential therapeutic effects, including as anti-inflammatory or anticancer agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

CAS No.

100449-58-9

Molecular Formula

C16H25NO5

Molecular Weight

311.37 g/mol

IUPAC Name

3,4-bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine

InChI

InChI=1S/C16H25NO5/c1-18-10-21-15-9-17-14(16(15)22-11-19-2)8-12-4-6-13(20-3)7-5-12/h4-7,14-17H,8-11H2,1-3H3

InChI Key

YZGFKXGNHHJDFL-UHFFFAOYSA-N

Canonical SMILES

COCOC1CNC(C1OCOC)CC2=CC=C(C=C2)OC

Origin of Product

United States

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